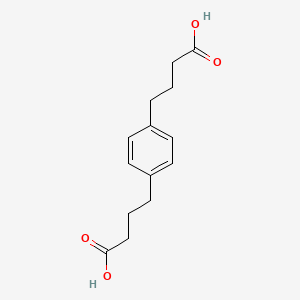

4,4'-(1,4-Phenylene)dibutanoic Acid

Beschreibung

4,4'-(1,4-Phenylene)dibutanoic Acid (CAS 22339-62-4) is a dicarboxylic acid featuring a central 1,4-phenylene group flanked by two butanoic acid chains. Its molecular formula is C₁₄H₁₈O₄, with a molecular weight of 250.29 g/mol . The compound is characterized by two terminal carboxylic acid groups, enabling participation in hydrogen bonding and coordination chemistry.

Eigenschaften

Molekularformel |

C14H18O4 |

|---|---|

Molekulargewicht |

250.29 g/mol |

IUPAC-Name |

4-[4-(3-carboxypropyl)phenyl]butanoic acid |

InChI |

InChI=1S/C14H18O4/c15-13(16)5-1-3-11-7-9-12(10-8-11)4-2-6-14(17)18/h7-10H,1-6H2,(H,15,16)(H,17,18) |

InChI-Schlüssel |

FQXDMSDKTKNNOO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CCCC(=O)O)CCCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,4-Phenylene)dibutanoic Acid typically involves the reaction of 1,4-dibromobutane with terephthalic acid under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods: Industrial production methods for 4,4’-(1,4-Phenylene)dibutanoic Acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4’-(1,4-Phenylene)dibutanoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The phenylene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as reflux.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Various substituted phenylene derivatives.

Wissenschaftliche Forschungsanwendungen

4,4’-(1,4-Phenylene)dibutanoic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.

Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4,4’-(1,4-Phenylene)dibutanoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4,4′-(Disulfanediyl)dibutanoic Acid

- Structure : Replaces the phenylene group with a disulfide (-S-S-) bridge.

- Properties : The disulfide bond introduces redox-active behavior and lower thermal stability compared to the aromatic phenylene linker. Crystallographic studies reveal distinct packing motifs due to sulfur’s larger atomic radius and flexibility .

- Applications : Primarily studied in crystal engineering and supramolecular chemistry, where the disulfide’s dynamic covalent bonding enables stimuli-responsive materials .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure : Contains a catechol (dihydroxybenzene) group and a single acrylic acid chain.

- Properties: Higher solubility in polar solvents due to hydroxyl groups. Exhibits strong antioxidant activity (IC₅₀ ~10 μM in DPPH assays) , whereas 4,4'-(1,4-Phenylene)dibutanoic Acid lacks bioactive moieties.

- Applications : Widely used in nutraceuticals, cosmetics, and as a precursor for antimicrobial agents .

Bisphenol A (BPA)

- Structure: Two phenol groups linked by a dimethylmethane spacer.

- Properties: High thermal stability and rigidity, but endocrine-disrupting effects limit its use. Unlike 4,4'-(1,4-Phenylene)dibutanoic Acid, BPA is non-acidic and hydrophobic .

- Applications : Dominates polymer production (e.g., polycarbonates, epoxy resins) but faces regulatory restrictions due to toxicity .

4,4'-[Butane-1,4-diylbis(oxy)]dibutan-1-amine

- Structure : Ether and amine functionalities replace carboxylic acids, with a butane spacer.

- Properties : Amphiphilic nature enhances solubility in both aqueous and organic phases. The amine groups enable pH-responsive behavior and coordination with metal ions .

- Applications : Explored in drug delivery systems and surfactants due to its tunable hydrophilicity .

Comparative Data Tables

Table 1. Structural and Physicochemical Properties

Key Research Findings

- Computational studies suggest moderate porosity (~500 m²/g) if coordinated with Zn²⁺ or Cu²⁺ nodes .

- Thermal Stability : Decomposition above 200°C makes it suitable for high-temperature polymer applications, though less stable than BPA-based polymers .

- Biological Relevance : Unlike caffeic acid, its lack of hydroxyl groups limits antioxidant activity, but its carboxylic acids may enable peptide conjugation for drug delivery .

Biologische Aktivität

Overview

4,4'-(1,4-Phenylene)dibutanoic Acid, also known as 1,4-Benzenedibutanoic acid, is an organic compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol. This compound has garnered attention in various fields due to its potential biological activity, particularly in biochemical pathways and as a ligand in protein interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H18O4 |

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | 4-[4-(3-carboxypropyl)phenyl]butanoic acid |

| InChI | InChI=1S/C14H18O4/c15-13(16)5-1-3-11-7-9-12(10-8-11)4-2-6-14(17)18/h7-10H,1-6H2,(H,15,16)(H,17,18) |

| Canonical SMILES | C1=CC(=CC=C1CCCC(=O)O)CCCC(=O)O |

The biological activity of 4,4'-(1,4-Phenylene)dibutanoic Acid primarily stems from its ability to act as a ligand that binds to proteins and enzymes. This interaction can modulate their activity and influence various biochemical pathways. Research indicates that this compound may play a role in:

- Protein Binding : It can interact with specific proteins, potentially affecting their conformation and function.

- Enzyme Modulation : By binding to enzymes, it may enhance or inhibit their catalytic activities.

Research Findings

Recent studies have explored the biological implications of this compound:

- Cellular Assays : In vitro assays have shown that 4,4'-(1,4-Phenylene)dibutanoic Acid can influence cell signaling pathways. For instance, it was observed to modulate the activity of certain kinases involved in cellular proliferation and differentiation.

- Therapeutic Potential : Investigations into its pharmacological properties suggest potential applications in drug development. Its structural characteristics allow for modifications that could enhance its efficacy as a therapeutic agent.

- Toxicological Studies : Safety assessments indicate that while the compound exhibits biological activity, it also necessitates careful evaluation regarding its toxicity profile. Studies have highlighted the importance of understanding dose-response relationships to mitigate adverse effects.

Case Studies

Several case studies have illustrated the biological activity of 4,4'-(1,4-Phenylene)dibutanoic Acid:

- Study on Protein Interaction : A study demonstrated that this compound could significantly alter the binding affinity of certain enzymes involved in metabolic pathways. It was found to enhance the activity of specific dehydrogenases in cellular models.

- Cancer Research : Preliminary findings suggest that this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cell lines through modulation of growth factor signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.